
3-(2-methoxyphenyl)-N-(3-pyridinylmethyl)acrylamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
3-(2-methoxyphenyl)-N-(3-pyridinylmethyl)acrylamide is a chemical compound that has gained significant attention in the scientific research community due to its potential therapeutic applications. This compound belongs to the class of acrylamides, which are known for their diverse biological activities.
Mecanismo De Acción
The mechanism of action of 3-(2-methoxyphenyl)-N-(3-pyridinylmethyl)acrylamide is not fully understood. However, it has been proposed that this compound may exert its biological activities by interacting with various molecular targets in the body, including enzymes, receptors, and ion channels. For example, it has been suggested that this compound may inhibit the activity of cyclooxygenase-2 (COX-2), which is an enzyme involved in the production of inflammatory mediators.
Biochemical and physiological effects:
The biochemical and physiological effects of 3-(2-methoxyphenyl)-N-(3-pyridinylmethyl)acrylamide have been extensively studied in vitro and in vivo. This compound has been shown to inhibit the growth of various cancer cell lines, including breast, lung, and colon cancer cells. It has also been shown to have anti-inflammatory effects by reducing the production of inflammatory mediators such as prostaglandins and cytokines. Additionally, this compound has been found to have antifungal activity against various fungal strains.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One of the main advantages of using 3-(2-methoxyphenyl)-N-(3-pyridinylmethyl)acrylamide in lab experiments is its diverse biological activities. This compound has been shown to have potential therapeutic applications in various disease conditions, which makes it a promising candidate for further research. However, one of the limitations of using this compound is its low solubility in water, which can make it challenging to use in certain experiments.
Direcciones Futuras
There are several future directions for research on 3-(2-methoxyphenyl)-N-(3-pyridinylmethyl)acrylamide. One area of interest is the development of more efficient synthesis methods to increase the yield and purity of the compound. Another area of research is the elucidation of the molecular targets and mechanism of action of this compound. Additionally, further studies are needed to investigate the potential therapeutic applications of this compound in various disease conditions, including cancer, inflammation, and neurodegenerative disorders.
Conclusion:
In conclusion, 3-(2-methoxyphenyl)-N-(3-pyridinylmethyl)acrylamide is a chemical compound that has gained significant attention in the scientific research community due to its potential therapeutic applications. This compound exhibits diverse biological activities, including anti-inflammatory, anticancer, and antifungal activities. Although the mechanism of action of this compound is not fully understood, it has been proposed to interact with various molecular targets in the body. Further research is needed to investigate the potential therapeutic applications of this compound and to elucidate its mechanism of action.
Métodos De Síntesis
The synthesis of 3-(2-methoxyphenyl)-N-(3-pyridinylmethyl)acrylamide involves the reaction between 2-methoxybenzaldehyde and 3-pyridinecarboxaldehyde with acryloyl chloride in the presence of a base. This reaction results in the formation of the desired compound with a yield of around 60-70%. The purity of the compound can be increased by recrystallization from a suitable solvent.
Aplicaciones Científicas De Investigación
The potential therapeutic applications of 3-(2-methoxyphenyl)-N-(3-pyridinylmethyl)acrylamide have been widely studied in the scientific research community. This compound has been found to exhibit anti-inflammatory, anticancer, and antifungal activities. It has also been shown to have potential as a neuroprotective agent and as a modulator of the immune system.
Propiedades
IUPAC Name |
(E)-3-(2-methoxyphenyl)-N-(pyridin-3-ylmethyl)prop-2-enamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H16N2O2/c1-20-15-7-3-2-6-14(15)8-9-16(19)18-12-13-5-4-10-17-11-13/h2-11H,12H2,1H3,(H,18,19)/b9-8+ |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JUBGLFVLKXXCOW-CMDGGOBGSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=CC=C1C=CC(=O)NCC2=CN=CC=C2 |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
COC1=CC=CC=C1/C=C/C(=O)NCC2=CN=CC=C2 |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H16N2O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
268.31 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
(2E)-3-(2-methoxyphenyl)-N-(pyridin-3-ylmethyl)prop-2-enamide | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

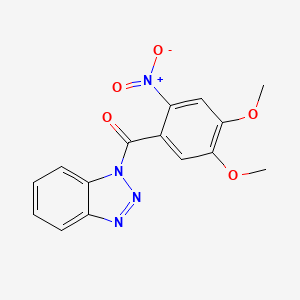
![4-{[4-(1-naphthyl)-1,3-thiazol-2-yl]amino}-4-oxo-2-butenoic acid](/img/structure/B5754143.png)
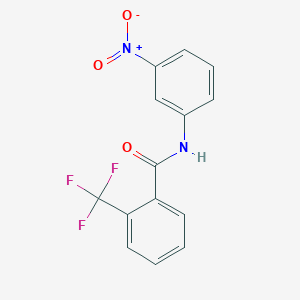

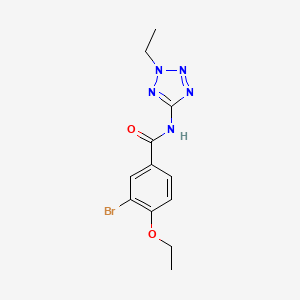
![2-(2-chlorophenoxy)-N-[4-(trifluoromethoxy)phenyl]acetamide](/img/structure/B5754167.png)
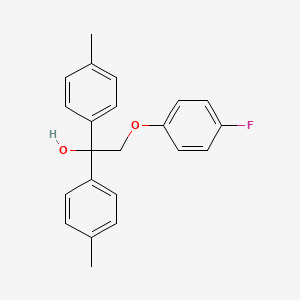
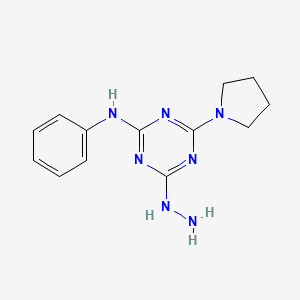

![N-(2-ethoxyphenyl)-2-[methyl(methylsulfonyl)amino]benzamide](/img/structure/B5754212.png)
![1-methyl-2,5-dioxo-3-pyrrolidinyl 2-[1-(4-chlorophenyl)ethylidene]hydrazinecarbimidothioate](/img/structure/B5754223.png)
![2-[(3-chloro-4-methylphenyl)(methyl)amino]-1,3-thiazol-4(5H)-one](/img/structure/B5754237.png)

